(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone
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Overview
Description
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group attached to a pyridine ring and a piperazine moiety linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone typically involves the reaction of 2-methoxypyridine with piperazine in the presence of a suitable catalyst. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The methanone group can be reduced to a methylene group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-hydroxypyridin-4-yl)(piperazin-1-yl)methanone.
Reduction: Formation of (2-methoxypyridin-4-yl)(piperazin-1-yl)methane.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it acts as a ligand for alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to manage hypertension.
Uniqueness
(2-Methoxypyridin-4-yl)(piperazin-1-yl)methanone is unique due to its specific structural features, such as the methoxy group on the pyridine ring and the methanone linkage to the piperazine moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
(2-methoxypyridin-4-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H15N3O2/c1-16-10-8-9(2-3-13-10)11(15)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
QLAVXWHNCGKPDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
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